physicochemical properties of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
physicochemical properties of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Introduction: Unveiling a High-Performance Fluorophore
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is a substituted aromatic hydrocarbon that has garnered significant interest for its distinct photophysical properties. A derivative of the well-known 9,10-bis(phenylethynyl)anthracene (BPEA), this molecule is structurally engineered with chlorine atoms at the 1 and 8 positions of the anthracene core. This specific substitution pattern is not trivial; it serves to modulate the electronic and steric characteristics of the parent molecule, resulting in a pronounced red-shift in its fluorescence emission from green to a high-intensity yellow.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and characterization, offering valuable insights for researchers in materials science and professionals exploring advanced fluorescent systems.
While its primary applications are currently rooted in optoelectronics, such as Organic Light-Emitting Diodes (OLEDs), and as a highly efficient emitter in chemiluminescent systems like "glow sticks,"[1][2][3] the principles governing its high quantum efficiency and stability are pertinent to the development of novel fluorescent probes and labels.
Molecular Identity and Core Characteristics
The fundamental identity of this compound is defined by its precise molecular structure, which dictates its unique properties.
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IUPAC Name: 1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene[4]
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Appearance: Typically an orange or light yellow to orange crystalline solid.[1][2]
Caption: Molecular structure of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene.
Core Physicochemical Data
The defining physical constants and properties are summarized below. These values are critical for predicting the compound's behavior in various systems and for designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Weight | 447.36 g/mol | [2][4] |
| Appearance | Orange/Yellow Crystalline Solid | [1][2] |
| Melting Point | 168–170 °C | [2][5] |
| Boiling Point | ~658.4 °C (estimated) | [2] |
| Thermal Decomposition | >345 °C | [2] |
| Maximum Absorption (λmax) | 499 nm (in benzene) | [2] |
| Molar Absorptivity (ε) | 31,600 M⁻¹cm⁻¹ | [2] |
| Fluorescence Emission | Yellow Region | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Scientific Deep Dive: Understanding the Structure-Property Relationship
Optical Properties: The Impact of Chlorination
The key feature of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is its strong yellow fluorescence, a direct consequence of its chemical structure.[1]
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Bathochromic Shift: Compared to the parent BPEA molecule, which emits green light (~500-520 nm), the 1,8-dichloro derivative exhibits a notable bathochromic (red) shift in its emission spectrum.[1][2][8] This shift is attributed to the electron-withdrawing nature of the chlorine atoms.[2] These substituents lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the overall HOMO-LUMO gap and shifting the emission to a longer wavelength (lower energy).[2]
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Quantum Efficiency: This compound is renowned for its exceptional quantum efficiency and brightness stability, making it a preferred choice for high-intensity chemiluminescent applications.[1] While the parent BPEA has a fluorescence quantum yield approaching unity under optimal conditions, the chlorinated derivatives are selected for their specific color and stability, even if the quantum yield is slightly lower.[2][8][9]
Thermal Stability
A significant advantage of 1,8-Dichloro-BPEA over its non-chlorinated counterpart is its enhanced thermal stability. It exhibits a decomposition temperature greater than 345°C, which is substantially higher than that of BPEA.[2] This robustness makes it suitable for applications requiring high-temperature processing, such as the fabrication of OLED devices.[1][2]
Synthesis and Purification: A Practical Workflow
The synthesis of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.
Caption: Generalized workflow for the synthesis of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene.
Protocol: Sonogashira Coupling for Phenylethynylation
Trustworthiness in synthesis relies on a well-defined and reproducible protocol. The following is a representative procedure based on established methodologies.[2]
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,8-dichloroanthracene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq).
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Solvent and Reagents: Add a suitable solvent system, such as a mixture of toluene and a base like triethylamine.
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Addition of Alkyne: Add phenylacetylene (2.2-2.5 eq) dropwise to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature of 80-90°C and stir for 6-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the amine salt precipitate and wash with solvent. Concentrate the filtrate under reduced pressure.
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Purification: The crude product is often purified by recrystallization from a solvent like toluene to yield the final orange-yellow crystalline product.[2] Purity should be confirmed by HPLC, which is typically greater than 97%.[1]
Experimental Characterization: Validating the Product
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound and to quantify its key properties.
Caption: A logical workflow for the analytical characterization of the target compound.
Protocol: Fluorescence Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent (e.g., benzene, cyclohexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).
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Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (e.g., 450 nm) and scan a range of emission wavelengths (e.g., 470 nm to 700 nm).
-
Data Acquisition: Record the emission spectrum. The peak of this spectrum will correspond to the maximum emission wavelength (λem).
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Quantum Yield Determination (Relative Method):
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Select a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., fluorescein in 0.1 M NaOH).
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Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard under identical conditions.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
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Comparative Analysis with Analogs
Understanding the properties of 1,8-Dichloro-BPEA is enhanced by comparing it to its close chemical relatives.
| Compound | Key Feature | Emission Color | Melting Point | Thermal Stability |
| BPEA | Parent molecule, high quantum yield | Green (~500-520 nm) | ~250 °C | Lower |
| 1-Cl-BPEA | Monochloro-substituted | Yellow-Green | 199-204 °C | Intermediate |
| 1,8-Dichloro-BPEA | Dichloro-substituted | Yellow | 168-170 °C | Higher (>345 °C) |
This comparison highlights a clear trend: increasing chlorination at the 1 and 8 positions red-shifts the emission, enhances thermal stability, but lowers the melting point, likely due to changes in crystal packing induced by the bulky chlorine atoms.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is associated with several hazards.[4]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[4]
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Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
References
- Royalchem. (n.d.). 1,8-Dichloro-BPEA (CAS 51749-83-8) Supplier | Yellow Fluorescent Dye.
- Benchchem. (n.d.). 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | 51749-83-8.
- Royalchem. (n.d.). BPEA (CAS 10075-85-1) Supplier | Green Fluorescent Dye.
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Wikipedia. (n.d.). 1-Chloro-9,10-bis(phenylethynyl)anthracene. Retrieved from [Link]
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PubChem. (n.d.). 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | C30H16Cl2 | CID 635032. Retrieved from [Link]
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MDPI. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]
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ChemRxiv. (2024). Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]
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